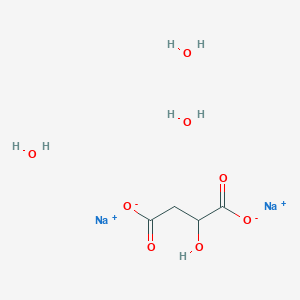![molecular formula C13H13N3O4S B14491588 (Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium typically involves the reaction of a p-methoxyaniline diazonium salt with a water-insoluble organic solution of 2-chloroacetoacetate in the presence of a phase transfer catalyst . This method is advantageous as it shortens the reaction time, simplifies post-processing, increases yield, and produces a high-purity product suitable for industrial production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions ensures high efficiency and yield, making the process suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may yield reduced compounds, and substitution may result in a variety of new compounds with different functional groups.
Scientific Research Applications
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analyses.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, altering their activity and leading to various biochemical and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid azochromotrop: Used as an indicator for complexometric determinations of zirconium and thorium.
Tartrazine: A yellow azo dye used in food and pharmaceuticals.
Uniqueness
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical interactions and stability under various conditions.
Properties
Molecular Formula |
C13H13N3O4S |
|---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium |
InChI |
InChI=1S/C13H13N3O4S/c1-10-2-6-12(7-3-10)16(17)15-14-11-4-8-13(9-5-11)21(18,19)20/h2-9,14H,1H3,(H,18,19,20)/b16-15- |
InChI Key |
XESZSSZKCSARBM-NXVVXOECSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/[N+](=N/NC2=CC=C(C=C2)S(=O)(=O)O)/[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=NNC2=CC=C(C=C2)S(=O)(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
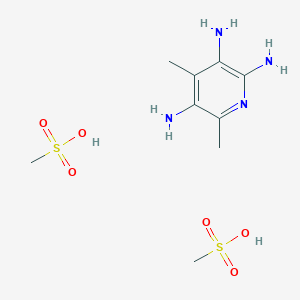

![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)

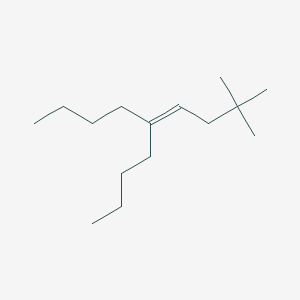
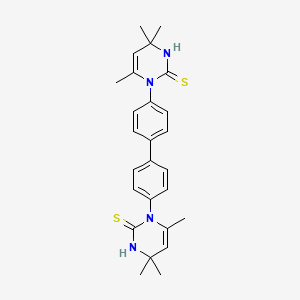
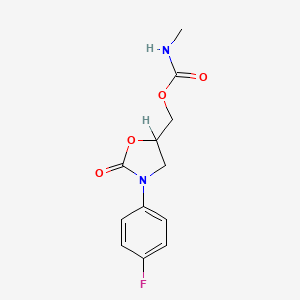

![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)

![2-{Bis[(octan-2-yl)oxy]methoxy}octane](/img/structure/B14491554.png)

